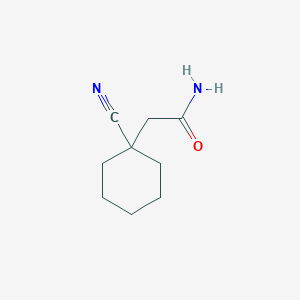
2-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyanocyclohexyl)acetamide is a versatile small molecule scaffold with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyano group attached to a cyclohexyl ring, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(1-Cyanocyclohexyl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
1-Cyanocyclohexaneacetamide, also known as 2-(1-cyanocyclohexyl)acetamide, is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22
Target of Action
It’s worth noting that acetamide, a related compound, has been found to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral absorption and the ability to cross lipid barriers .
Analyse Biochimique
Biochemical Properties
1-Cyanocyclohexaneacetamide is known to interact with enzymes such as amidase and nitrile hydratase . Amidase, in particular, has been used to catalyze the efficient production of 1-cyanocyclohexaneacetic acid from 1-cyanocyclohexaneacetamide . This interaction is significant as it demonstrates the role of 1-Cyanocyclohexaneacetamide in biochemical reactions .
Cellular Effects
The cellular effects of 1-Cyanocyclohexaneacetamide are not well-documented in the literature. It is known that the compound can be efficiently produced in cells of recombinant E. coli BL21 containing amidase . This suggests that 1-Cyanocyclohexaneacetamide may have an impact on cellular metabolism, particularly in the context of biotransformation reactions .
Molecular Mechanism
The molecular mechanism of 1-Cyanocyclohexaneacetamide involves its interaction with enzymes like amidase and nitrile hydratase . Amidase catalyzes the hydrolysis of 1-Cyanocyclohexaneacetamide into 1-cyanocyclohexaneacetic acid . This process demonstrates how 1-Cyanocyclohexaneacetamide exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the enzymatic hydrolysis of 1-Cyanocyclohexaneacetamide can be completed within a short time frame in the presence of certain enzymes .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1-Cyanocyclohexaneacetamide in animal models .
Metabolic Pathways
1-Cyanocyclohexaneacetamide is involved in the metabolic pathway catalyzed by amidase . This enzyme catalyzes the hydrolysis of amides into their corresponding carboxylic acids and ammonia . This suggests that 1-Cyanocyclohexaneacetamide may interact with enzymes and cofactors involved in this metabolic pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyanocyclohexyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of cyclohexylamine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyanocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with a cyano group attached to an acetamide group.
N-(1-Cyanocyclohexyl)acetamide: Another similar compound with slight structural variations.
Uniqueness
2-(1-Cyanocyclohexyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
2-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOANHLHMPAVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
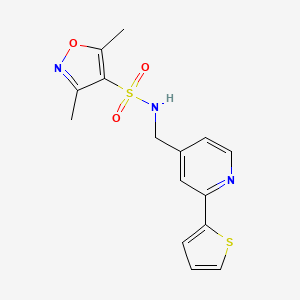
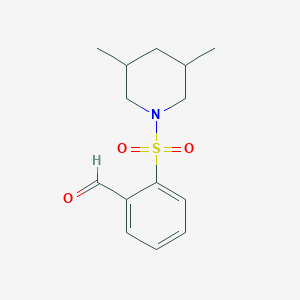

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2952385.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2952388.png)
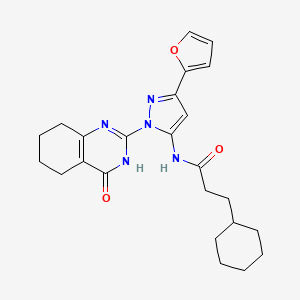
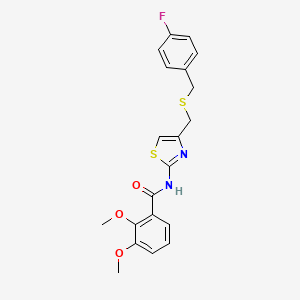
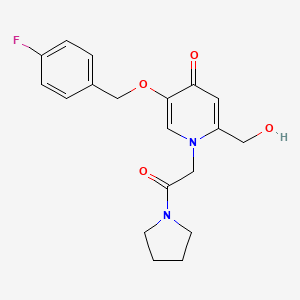
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)

![N-(3-chloro-4-fluorophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2952395.png)
![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)
![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)
